molecular formula C21H17F3N2O3S B2384010 N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1797775-36-0

N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2384010
M. Wt: 434.43
InChI Key: FEMQTVBDRKSZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H17F3N2O3S and its molecular weight is 434.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide and its derivatives are subjects of extensive research due to their potential therapeutic applications. A study by Küçükgüzel et al. (2013) synthesized a series of novel compounds related to the chemical structure , focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, highlighting the potential for these compounds to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Development of Water-Soluble Receptor Antagonists

Research on derivatives has also led to the development of water-soluble receptor antagonists suitable for both intravenous and oral clinical administration. A study by Harrison et al. (2001) reported the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist. This compound demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the adaptability of this chemical framework for creating clinically relevant therapeutic agents (T. Harrison et al., 2001).

Anticancer Activity

The anticancer activity of derivatives incorporating the thiophene moiety has been investigated as well. Gomha et al. (2016) synthesized a new series of compounds evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for several compounds, highlighting the potential for these molecules as potent anti-tumor agents (S. M. Gomha et al., 2016).

Schiff Base Organotin(IV) Complexes as Anticancer Drugs

Further expanding on the therapeutic potential, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes for their use as anticancer drugs. These complexes were tested against various human tumor cell lines, displaying cytotoxicity that was more potent in some cases than established chemotherapy drugs like doxorubicin and cisplatin, suggesting significant potential as anticancer treatments (T. S. Basu Baul et al., 2009).

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)26-20(29)19(28)25-12-16-10-11-17(30-16)18(27)13-4-2-1-3-5-13/h1-11,18,27H,12H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMQTVBDRKSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.